

In-Depth Technical Guide: NHS-PEG4-(m-PEG12)3-ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NHS-PEG4-(m-PEG12)3-ester**

Cat. No.: **B6363023**

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties and applications of **NHS-PEG4-(m-PEG12)3-ester**, a branched polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, a general experimental protocol for its use in bioconjugation, and illustrates the underlying chemical processes.

Core Compound Characteristics

NHS-PEG4-(m-PEG12)3-ester is a high molecular weight, branched PEG derivative designed for covalent conjugation to primary amines on biomolecules. Its structure features a reactive N-hydroxysuccinimide (NHS) ester at the terminus of a short PEG4 spacer, which is connected to a central core from which three methoxy-terminated PEG12 arms extend. This unique architecture imparts significant hydrophilicity and a large hydrodynamic radius to the conjugated molecule, which can be advantageous in drug delivery and development by improving solubility and pharmacokinetic profiles.

The primary application of this linker is in the field of bioconjugation, including the development of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1] The branched structure of **NHS-PEG4-(m-PEG12)3-ester** provides a defined three-dimensional scaffold that can influence the spatial orientation of the linked molecules.

Quantitative Data Summary

The key quantitative data for **NHS-PEG4-(m-PEG12)3-ester** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	2420.80 g/mol - 2420.9 g/mol	[1] [2]
Molecular Formula	C108H206N6O52	[2]
Purity	>90% - >96%	[2]
PEG Spacer Length	66 atoms (approx. 74.1 Å)	
Storage Temperature	-20°C	

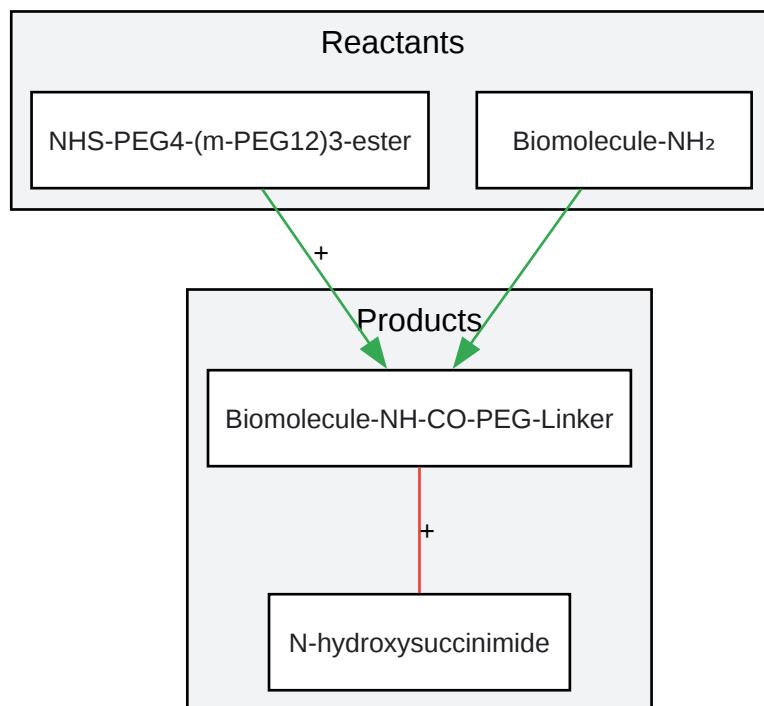
Experimental Protocol: Amine Labeling with **NHS-PEG4-(m-PEG12)3-ester**

This protocol provides a general methodology for the covalent labeling of primary amines on proteins or other biomolecules with **NHS-PEG4-(m-PEG12)3-ester**. Optimization may be required for specific applications.

Materials:

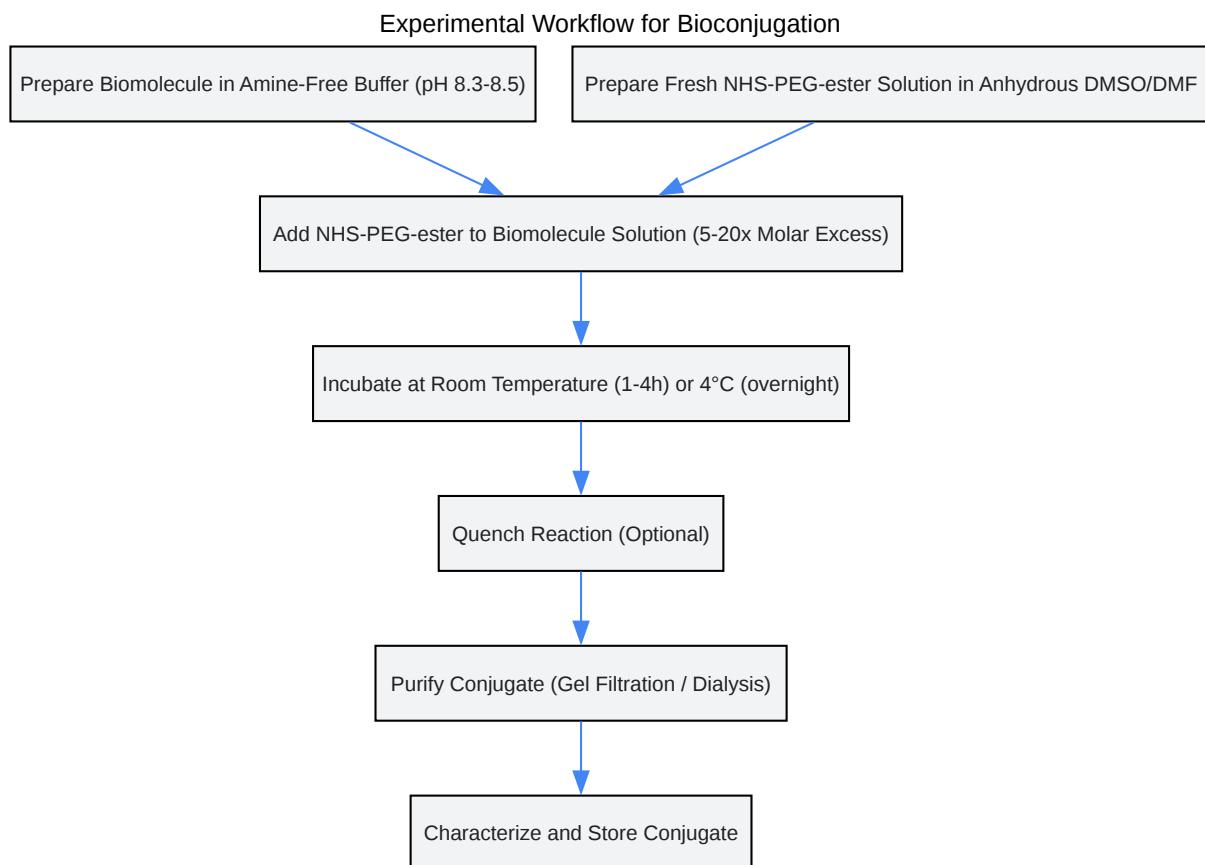
- **NHS-PEG4-(m-PEG12)3-ester**
- Amine-containing biomolecule (e.g., protein, amine-modified oligonucleotide)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[\[3\]](#)
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification system (e.g., gel filtration column, dialysis cassettes)

Procedure:


- **Biomolecule Preparation:**
 - Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
 - If the biomolecule is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column prior to the reaction.
- **NHS-PEG4-(m-PEG12)3-ester** Solution Preparation:
 - NHS esters are moisture-sensitive.^[3] Allow the vial of **NHS-PEG4-(m-PEG12)3-ester** to equilibrate to room temperature before opening to prevent condensation.
 - Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.^[3] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.^[3]
- Conjugation Reaction:
 - Calculate the required amount of **NHS-PEG4-(m-PEG12)3-ester**. A 5- to 20-fold molar excess of the NHS ester to the amine-containing biomolecule is a common starting point for protein labeling.
 - Add the calculated volume of the **NHS-PEG4-(m-PEG12)3-ester** stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.
- Quenching the Reaction (Optional):
 - To terminate the reaction, a quenching solution can be added to react with any unreacted NHS ester.
- Purification:

- Remove unreacted **NHS-PEG4-(m-PEG12)3-ester** and the N-hydroxysuccinimide byproduct using a gel filtration column or dialysis. The appropriate method will depend on the size and properties of the final conjugate.
- Storage:
 - Store the purified conjugate under conditions appropriate for the labeled biomolecule.

Visualizations


The following diagrams illustrate the chemical reaction and a typical experimental workflow for bioconjugation with **NHS-PEG4-(m-PEG12)3-ester**.

Reaction of NHS-ester with a primary amine

[Click to download full resolution via product page](#)

NHS-ester amine reaction.

[Click to download full resolution via product page](#)

Bioconjugation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: NHS-PEG4-(m-PEG12)3-ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6363023#nhs-peg4-m-peg12-3-ester-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com